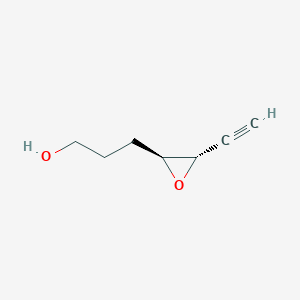
Oxiranepropanol, 3-ethynyl-, trans-(9CI)
Description
Oxiranepropanol, 3-ethynyl-, trans-(9CI) is an epoxide derivative characterized by a propanol chain and an ethynyl group (C≡CH) at the third carbon position in a trans-configuration. The ethynyl group distinguishes this compound, likely influencing its electronic properties and reactivity due to the electron-withdrawing nature of the triple bond.
Properties
CAS No. |
156455-52-6 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3-[(2S,3S)-3-ethynyloxiran-2-yl]propan-1-ol |
InChI |
InChI=1S/C7H10O2/c1-2-6-7(9-6)4-3-5-8/h1,6-8H,3-5H2/t6-,7-/m0/s1 |
InChI Key |
QJBVYQNGFJONMI-BQBZGAKWSA-N |
SMILES |
C#CC1C(O1)CCCO |
Isomeric SMILES |
C#C[C@H]1[C@@H](O1)CCCO |
Canonical SMILES |
C#CC1C(O1)CCCO |
Synonyms |
Oxiranepropanol, 3-ethynyl-, trans- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranepropanol, 3-ethynyl-, trans-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as propargyl alcohol and epichlorohydrin.
Epoxidation: The propargyl alcohol undergoes epoxidation to form the oxirane ring. This step is usually carried out using a peracid, such as m-chloroperbenzoic acid, under controlled conditions.
Alkyne Addition: The ethynyl group is introduced through an alkyne addition reaction. This can be achieved using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where the alkyne is coupled with an appropriate halide.
Industrial Production Methods
Industrial production of Oxiranepropanol, 3-ethynyl-, trans-(9CI) may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxiranepropanol, 3-ethynyl-, trans-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxiranepropanol, 3-ethynyl-, trans-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and alkynes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Oxiranepropanol, 3-ethynyl-, trans-(9CI) involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, which can be catalyzed by enzymes or chemical reagents. The ethynyl group can participate in addition reactions, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Linalool Oxide Derivatives (e.g., 6,7-Epoxylinalool)
- Structure : Contains an ethenyl (C=C) and trimethyl groups (C10H18O2) .
- This contrasts with the steric bulk of trimethyl groups in Linalool Oxide, which may hinder reactivity.
trans-2-Chloro-3-methyloxirane
- Structure : Chlorine and methyl substituents (C3H5ClO) .
- Comparison: The chloro group is strongly electron-withdrawing, making this epoxide highly reactive in ring-opening reactions.
Oxirane, 2-[(4-methylphenyl)sulfonyl]-3-(2,4,6-trimethylphenyl)-, trans- (9CI)
- Structure : Bulky aromatic substituents (C18H20O3S) .
- Comparison : The sulfonyl and trimethylphenyl groups confer high steric hindrance and lipophilicity, reducing solubility in polar solvents. The ethynyl group in the target compound likely enhances polarity, improving aqueous solubility compared to this aromatic derivative.
Stereochemical Influences
Several trans-configured epoxides in the evidence exhibit stereospecific applications, particularly in pesticides:
- trans-Mevinphos : A potent insecticide (C7H13O6P) where the trans-configuration optimizes binding to acetylcholinesterase .
- trans-1,3-Dichloropropene : Used as a nematocide (C3H4Cl2), with the trans-isomer showing higher volatility and efficacy than cis-forms .
- Relevance to Target Compound: The trans-configuration in Oxiranepropanol, 3-ethynyl- may similarly influence biological activity or synthetic pathways, though specific data are unavailable in the evidence.
Data Table: Key Properties of Comparable Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


